1',4-Dihydroxy Midazolam is a significant metabolite of the pharmaceutical compound Midazolam, which belongs to the benzodiazepine class of drugs. This compound is notable for its sedative, anxiolytic, and amnesic properties and is primarily used in clinical settings for procedural sedation, anesthesia induction, and as an adjunct in intensive care. The structure of 1',4-Dihydroxy Midazolam features two hydroxyl groups located at the 1' and 4 positions on the Midazolam molecule, enhancing its pharmacological profile.
1',4-Dihydroxy Midazolam is derived from the metabolism of Midazolam, which is synthesized from various precursors through complex chemical processes. It is classified as a benzodiazepine derivative and specifically categorized under hydroxylated metabolites of Midazolam. The compound's formation occurs predominantly via cytochrome P450-mediated oxidation processes in the liver, particularly involving enzymes CYP3A4 and CYP3A5.
The synthesis of 1',4-Dihydroxy Midazolam can be achieved through several methods, primarily focusing on the hydroxylation of Midazolam. Key synthetic routes include:
For example, a common method involves incubating Midazolam with liver microsomes in the presence of NADPH, which serves as a reducing agent to activate the cytochrome P450 system for hydroxylation reactions .
1',4-Dihydroxy Midazolam participates in various chemical reactions primarily involving further metabolic transformations:
The metabolic pathway typically follows:
The mechanism of action for 1',4-Dihydroxy Midazolam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The primary processes include:
Pharmacokinetic studies indicate that 1',4-Dihydroxy Midazolam has a shorter half-life compared to its parent compound, which may influence dosing strategies in clinical settings .
1',4-Dihydroxy Midazolam exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation .
1',4-Dihydroxy Midazolam has several applications in scientific research and clinical practice:
The formation of 1',4-dihydroxy midazolam (1',4-diOH-MDZ) is exclusively mediated by cytochrome P450 3A (CYP3A) isoforms, primarily CYP3A4 and CYP3A5. These enzymes catalyze sequential hydroxylation reactions at the imidazole ring of midazolam, producing 1'-hydroxymidazolam (1'-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ) as primary metabolites. The 1',4-diOH-MDZ arises from secondary hydroxylation of these intermediates. Human liver microsomes exhibit distinct kinetic parameters for these reactions: 1'-hydroxylation shows a lower Km (2.50–5.57 μM) but higher Vmax (0.19–4.38 nmol/mg/min) compared to 4-hydroxylation (Km 24.5–43.1 μM; Vmax 5.9–28.9 nmol/mg/min) [2]. CYP3A5 contributes significantly to this metabolism in individuals expressing the functional CYP3A5*1 allele, where it constitutes up to 50% of hepatic CYP3A content [7] [8].
Table 1: Kinetic Parameters of Midazolam Hydroxylation in Human Liver Microsomes
Metabolite | Km (μM) | Vmax (nmol/mg/min) | Enzyme Affinity |
---|---|---|---|
1'-OH-MDZ | 2.50–5.57 | 0.19–4.38 | High |
4-OH-MDZ | 24.5–43.1 | 5.9–28.9 | Moderate |
Notably, heterotropic allosteric modulation influences regioselectivity. Effectors like fluconazole alter the 1'-OH-MDZ/4-OH-MDZ ratio by noncompetitively inhibiting 1'-hydroxylation more potently (IC50 1.5 μM) than 4-hydroxylation (IC50 18 μM) [7] [9]. Additionally, murine studies reveal compensatory upregulation of CYP2C enzymes in CYP3A-knockout models, though human 1',4-diOH-MDZ formation remains CYP3A-dependent [5].
The biotransformation to 1',4-diOH-MDZ occurs via two sequential hydroxylation steps:
Recombinant CYP3A4 studies confirm that 1',4-diOH-MDZ formation follows non-Michaelis-Menten kinetics due to homotropic cooperativity. At midazolam concentrations >50 μM, velocity decreases, indicating substrate inhibition [2] [9]. The intrinsic clearance (Vmax/Km) for 1'-hydroxylation (0.04–0.88 mL/min/mg) exceeds that of 4-hydroxylation (0.14–0.67 mL/min/mg), favoring 1'-OH-MDZ as the dominant precursor for 1',4-diOH-MDZ [2].
Table 2: Formation Rates of 1',4-Dihydroxy Midazolam Precursors
Enzyme Source | 1'-OH-MDZ Formation Rate (pmol/min/pmol CYP3A) | 4-OH-MDZ Formation Rate (pmol/min/pmol CYP3A) |
---|---|---|
cDNA-Expressed CYP3A4 | 0.16 | Not detected |
cDNA-Expressed CYP3A5 | 0.08 | 0.05 |
Human Liver Microsomes | 0.19–4.38 | 5.9–28.9 |
Allosteric activators (e.g., the mGlu5 modulator VU0448187) enhance Vmax of 1'-OH-MDZ formation by 2.5-fold without altering Km, demonstrating positive cooperativity [9]. Conversely, inhibitors like ketoconazole reduce 1',4-diOH-MDZ formation by >80% at 2.5 μM [2] [5].
1',4-DiOH-MDZ is a Phase I metabolite generated prior to glucuronidation. Key distinctions between Phase I and II pathways include:
Quantitatively, sequential metabolism dominates:
Genetic Modulators
Environmental Modulators
Table 3: Impact of Modulators on 1',4-Dihydroxy Midazolam Formation
Modulator | Effect on CYP3A | Change in 1',4-diOH-MDZ Formation | Mechanism |
---|---|---|---|
Rifampicin | Induction | ↓ >80% | PXR activation |
Ketoconazole | Inhibition | ↓ >90% | Competitive binding |
Grapefruit juice | Inhibition | ↓ 40% | Intestinal CYP3A blockade |
CRP >50 mg/L | Suppression | ↓ 35% | Inflammatory cytokine surge |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: